N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15604522
Molecular Formula: C18H14Cl2N2O3
Molecular Weight: 377.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14Cl2N2O3 |
|---|---|
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H14Cl2N2O3/c1-10-3-5-12(6-4-10)21(11(2)23)9-22-17(24)13-7-15(19)16(20)8-14(13)18(22)25/h3-8H,9H2,1-2H3 |
| Standard InChI Key | TXDMNMQSGYEHTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C(=O)C |
Introduction
N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichloroisoindole moiety and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis and Chemical Behavior
The synthesis of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide typically involves several key steps, although detailed synthesis protocols are not readily available in the public domain. The compound's chemical behavior can be understood through various reactions it may undergo, which are influenced by its functional groups.
Biological Activities and Applications
Compounds similar to N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide exhibit significant biological activities, including potential antitumor and antimicrobial properties. The unique combination of the dichloroisoindole moiety and acetamide functionality in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity towards certain targets.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(5,6-Dichloroisoindolin)-N-(4-methylphenyl)acetamide | Contains similar isoindole core | Antitumor properties | More potent against specific cancer cell lines |
| N-(4-Methoxyphenyl)-acetamide | Simple acetamide structure | Moderate antibacterial activity | Lacks complex isoindole structure |
| 5-Chloro-N-(4-methylphenyl)-2-thiazolidinone | Contains thiazolidinone ring | Antimicrobial activity | Different heterocyclic framework |
| N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide | Dichloroisoindole and acetamide groups | Potential biological activities | Enhanced specificity due to unique structure |
Research Findings and Future Directions
Studies on the interactions of N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide with biological targets are crucial for understanding its mechanism of action. Further research is needed to explore its full potential in medicinal chemistry and to identify specific applications in fields such as oncology or infectious diseases.
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